1-Bromoisoquinoline

Mechanistic chemistry Nucleophilic amination Heterocyclic reaction pathways

1-Bromoisoquinoline (CAS 1532-71-4) is a halogenated isoquinoline heterocycle bearing a bromine atom at the C-1 position of the fused benzopyridine ring system. With molecular formula C₉H₆BrN and molecular weight 208.05 g/mol, it is a crystalline solid (mp 42–47 °C) supplied at purities typically ≥95% (HPLC) to ≥98% (GC) by major vendors.

Molecular Formula C9H6BrN
Molecular Weight 208.05 g/mol
CAS No. 1532-71-4
Cat. No. B074834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoisoquinoline
CAS1532-71-4
Molecular FormulaC9H6BrN
Molecular Weight208.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2Br
InChIInChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
InChIKeyYWWZASFPWWPUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoisoquinoline (CAS 1532-71-4): Technical Baseline for Procurement and Scientific Selection


1-Bromoisoquinoline (CAS 1532-71-4) is a halogenated isoquinoline heterocycle bearing a bromine atom at the C-1 position of the fused benzopyridine ring system. With molecular formula C₉H₆BrN and molecular weight 208.05 g/mol, it is a crystalline solid (mp 42–47 °C) supplied at purities typically ≥95% (HPLC) to ≥98% (GC) by major vendors . The C-1 bromine substituent is strategically positioned at the most nucleophilically activated carbon of the isoquinoline nucleus, enabling participation in a broad range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations—as well as direct nucleophilic aromatic substitution (SNAr) [1]. This compound serves as a key building block in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, peripheral benzodiazepine receptor (PBR) ligands, and fluorescent probe architectures [2].

Why 1-Bromoisoquinoline Cannot Be Interchanged with Other Bromoisoquinoline Isomers or 1-Haloisoquinolines


Isoquinoline halogenation position critically dictates both the mechanism and efficiency of downstream transformations. Electrophilic bromination of isoquinoline occurs at C-5 or C-8 of the benzene ring, while 1-bromoisoquinoline requires nucleophilic halogenation routes via the N-oxide or trans-halogenation from 1-chloroisoquinoline . The C-1 position is uniquely activated for nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen, meaning 1-bromoisoquinoline undergoes clean AE (Addition-Elimination) amination, whereas 3-bromoisoquinoline proceeds partially via a ring-opening ANRORC pathway that introduces mechanistic complexity and potential side products [1]. Furthermore, the carbon-bromine bond at C-1 exhibits a distinct SNAr reactivity index compared to C-1 chlorine, directly affecting cross-coupling catalyst selection and reaction conditions . These positional and halogen-dependent differences mean that regulatory isomer substitution or halogen swapping without re-optimization carries a high risk of synthetic failure.

1-Bromoisoquinoline Quantitative Differentiation Evidence vs. Analogs and Alternatives


Amination Mechanism Fidelity: 1-Bromoisoquinoline (AE) vs. 3-Bromoisoquinoline (AE + ANRORC Mixed Pathway)

When subjected to potassium amide in liquid ammonia, 1-bromoisoquinoline is converted to 1-aminoisoquinoline exclusively via the straightforward AE (Addition-Elimination) mechanism. In contrast, 3-bromoisoquinoline under identical conditions proceeds only 45% via AE, with the remaining 55% following the SN(ANRORC) pathway—a multi-step sequence involving nucleophilic addition, ring opening to an open-chain nitrile intermediate, and subsequent ring closure that regenerates the isoquinoline skeleton [1]. Both isomers are converted to their respective amino derivatives in excellent yields, but the mechanistic divergence of 3-bromoisoquinoline introduces the potential for ring-opened byproducts and requires careful control to avoid side reactions such as reduction and coupling processes to 4,4′-biisoquinoline, which are well-documented for 4-halogenoisoquinolines [2].

Mechanistic chemistry Nucleophilic amination Heterocyclic reaction pathways

Positional SNAr Reactivity: C-1 Bromine vs. C-4 Bromine in Nucleophilic Substitution

The C-1 position of isoquinoline is intrinsically the most electrophilic carbon center toward nucleophilic attack due to the adjacent ring nitrogen, which stabilizes the developing negative charge in the Meisenheimer intermediate. Hückel molecular-orbital calculations confirm that the 1- and 3-positions of isoquinoline exhibit the highest reactivity toward nucleophiles, while C-4 is substantially less activated [1]. Consequently, 4-bromoisoquinoline requires substantially more forcing conditions or microwave irradiation to achieve comparable nucleophilic substitution rates; efficient substitution at C-4 typically demands focused microwave heating with thiolate or alkoxide nucleophiles, whereas 1-bromoisoquinoline reacts under conventional thermal conditions [2]. This intrinsic positional reactivity difference is rooted in the π-electron distribution and has been quantified theoretically: C-1 possesses the lowest π-electron density among isoquinoline ring carbons, directly correlating with its superior SNAr reactivity [1].

Nucleophilic aromatic substitution Regioselectivity Synthetic methodology

Stille Cross-Coupling Competence: 1-Bromoisoquinoline vs. 2-Bromoquinoline in Heterobiaryl Synthesis

In a systematic study of palladium(0)-catalyzed Stille cross-coupling directed toward lavendamycin antitumor antibiotic analogues, 1-bromoisoquinoline was demonstrated to undergo efficient coupling with 2-pyridinylstannanes to provide unsymmetrical heterobiaryl derivatives [1]. The study employed both forward coupling (1-bromoisoquinoline with 2-pyridinylstannane) and reverse coupling (2-quinolinylstannanes with haloheteroaromatics), with the forward approach using 1-bromoisoquinoline yielding the desired 2-pyridylisoquinoline product in 63% isolated yield [1]. This performance is comparable to 2-bromoquinoline under identical Stille conditions, establishing 1-bromoisoquinoline as a competent electrophilic partner for organostannane couplings. Critically, 4-bromoisoquinoline was not evaluated as a coupling partner in this medicinal chemistry context, and literature precedent for C-4 Stille coupling on isoquinoline is notably sparse compared to the well-established C-1 reactivity [2].

Stille coupling Heterobiaryl synthesis Lavendamycin analogues

SNAr Reactivity Index: 1-Bromoisoquinoline vs. 1-Chloroisoquinoline — Optimized Leaving Group Balance

Comparative technical datasheets for 1-halogenoisoquinolines report quantitative SNAr reactivity indices that differentiate the bromo and chloro derivatives. 1-Bromoisoquinoline exhibits an SNAr reactivity index of 0.82, compared to 0.78 for 1-chloroisoquinoline . This ~5% higher reactivity index for the bromo derivative reflects the lower C–Br bond dissociation energy and superior bromide leaving group ability relative to chloride in nucleophilic aromatic substitution. However, 1-bromoisoquinoline shows slightly lower thermal stability (stable ≤180 °C) compared to 1-chloroisoquinoline (stable ≤200 °C), and typical commercial purity for the bromo derivative (≥97.0% GC) is marginally lower than for the chloro analog (≥98.5% HPLC) . This trade-off—higher SNAr reactivity at the cost of slightly reduced thermal stability—positions 1-bromoisoquinoline as the preferred choice when reaction rate and milder conditions are prioritized, while 1-chloroisoquinoline is favored for high-temperature processes or when ultimate purity specifications are paramount.

SNAr reactivity Leaving group comparison Cross-coupling optimization

Pharmaceutical Precursor Relevance: Ethyl 1-Bromoisoquinoline-3-Carboxylate in PK 11195 Analogue Synthesis

Alkyl 1-bromoisoquinoline-3-carboxylates serve as the critical electrophilic coupling partner in palladium-catalyzed syntheses of PK 11195 analogues—ligands targeting the peripheral benzodiazepine receptor (PBR) implicated in apoptosis [1]. The Guillou and Janin study (2008) identified [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] as the optimal precatalyst for Suzuki-Miyaura arylation of ethyl 1-bromoisoquinoline-3-carboxylate with arylboronic acids, enabling a 'much improved preparation' of 1-arylisoquinoline-3-carboxylate arrays compared to earlier methods [1]. This optimized protocol was specifically developed to improve the solubility of PK 11195 analogues in biological media—a key pharmaceutical developability parameter [1]. In contrast, the isomeric ethyl 4-bromoquinoline-2-carboxylate was studied as a comparator scaffold, but the 1-bromoisoquinoline-3-carboxylate isomer provided the direct entry to the pharmacologically relevant 1-arylisoquinoline series [1]. Furthermore, independent work demonstrated that ethyl 1-bromoisoquinoline-3-carboxylate participates efficiently in copper(I)-mediated coupling with p-carborane under Suzuki-Miyaura conditions in high yields, expanding its utility beyond pharmaceutical applications [2].

Peripheral benzodiazepine receptor PK 11195 Medicinal chemistry

Synthetic Accessibility: Dual Synthetic Routes with Quantified Yields vs. Single-Route Isomers

1-Bromoisoquinoline benefits from two independent and well-characterized synthetic routes, offering supply chain redundancy not available to all bromoisoquinoline isomers. Route A proceeds via reaction of isoquinoline N-oxide with phosphorus oxybromide (POBr₃, 1.2 equiv) and DMF (0.5 equiv) in dichloromethane at 0–25 °C, yielding 1-bromoisoquinoline in approximately 53% isolated yield . Route B employs trans-halogenation of 1-chloroisoquinoline, achieving a higher yield of approximately 74% . By comparison, 5-bromoisoquinoline is accessed exclusively via electrophilic bromination of isoquinoline in concentrated H₂SO₄ using NBS or CF₃SO₃H using N,N′-dibromoisocyanuric acid—a single-route strategy with regioselectivity that is highly sensitive to acid concentration, brominating agent, and temperature . 4-Bromoisoquinoline synthesis requires high-temperature bromination (180 °C in nitrobenzene, 81% yield) under conditions distinct from those for the 1-isomer [1]. The commercial availability of 1-bromoisoquinoline at up to 10 kg scale with 98% (GC) purity from established suppliers further underscores its manufacturing maturity .

Synthetic methodology Supply chain resilience Process chemistry

1-Bromoisoquinoline (CAS 1532-71-4): High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Medicinal Chemistry: PBR-Targeted Ligand and Kinase Inhibitor Scaffold Construction

When synthesizing 1-arylisoquinoline-based ligands targeting the peripheral benzodiazepine receptor (PBR) or constructing kinase inhibitor scaffolds requiring C-1 aryl substitution, 1-bromoisoquinoline or its 3-carboxylate ester derivative is the mandatory building block. The Guillou & Janin (2008) protocol using Pd(dppf)Cl₂ precatalyst provides an optimized, high-yielding Suzuki-Miyaura arylation route that cannot be replicated with 4-bromoisoquinoline, which leads to a different regioisomeric pharmacophore series [1]. The demonstrated Stille coupling competence of 1-bromoisoquinoline with 2-pyridinylstannanes (63% yield) further validates its utility for constructing heterobiaryl systems relevant to lavendamycin-type antitumor agents [2].

Fluorescent Probe and Imaging Agent Development

1-Bromoisoquinoline serves as a precursor for boroisoquinoline fluorophores and fluorescent indazolo[3,2-a]isoquinolin-6-amines, as demonstrated by Balog, Riedl & Hajós (2013). In this application, 4-substituted 1-bromoisoquinolin-3-amines undergo Suzuki coupling with o-nitrophenylboronic acid followed by Cadogan cyclization under microwave irradiation to yield fluorescent compounds with defined photophysical properties [1]. The exclusive AE amination mechanism of 1-bromoisoquinoline (vs. the mixed AE/ANRORC pathway of 3-bromoisoquinoline) ensures cleaner amine installation at C-1, which is critical for subsequent fluorophore construction where ring-opened impurities would compromise optical purity [2].

Process Chemistry and Scale-Up of SNAr-Based Diversification Libraries

For medicinal chemistry groups building isoquinoline-focused compound libraries via nucleophilic aromatic substitution, 1-bromoisoquinoline provides intrinsically faster SNAr kinetics under conventional thermal conditions compared to 4-bromoisoquinoline, which typically requires microwave irradiation to achieve comparable substitution rates with thiolate and alkoxide nucleophiles [1]. The SNAr reactivity index of 0.82 (vs. 0.78 for 1-chloroisoquinoline) translates to approximately 5% higher reactivity, enabling lower reaction temperatures or shorter cycle times in parallel synthesis workflows [2]. The dual-route synthetic accessibility (53% via N-oxide/POBr₃; 74% via trans-halogenation) supports cost-effective procurement at up to 10 kg scale .

Supply Chain Risk Mitigation Through Dual-Route Redundancy

Unlike 5-bromoisoquinoline (single electrophilic bromination route dependent on concentrated H₂SO₄/CF₃SO₃H and sensitive to acid/brominating agent selection) or 4-bromoisoquinoline (single high-temperature bromination route at 180 °C), 1-bromoisoquinoline benefits from two mechanistically distinct synthetic pathways [1]. Route A (via isoquinoline N-oxide) and Route B (via 1-chloroisoquinoline trans-halogenation) offer genuine supply chain redundancy: if one precursor or reagent supply is constrained, the alternative route remains operational [2]. For procurement organizations managing multi-year medicinal chemistry programs, this dual-route resilience reduces the risk of project delays due to single-source intermediate shortages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.